2,2,4,4-Tetrachloro-1,3-dithietane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,4,4-Tetrachloro-1,3-dithietane, also known as this compound, is a useful research compound. Its molecular formula is C2Cl4S2 and its molecular weight is 230 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₂Cl₄S₂

- Molecular Weight : 229.96 g/mol

- Boiling Point : Approximately 150 °C

- Density : 1.60 g/cm³

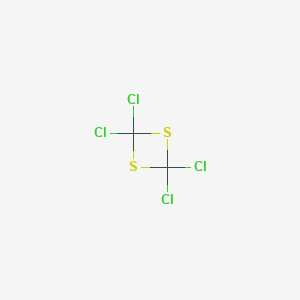

The compound features a dithietane ring structure with four chlorine substituents, which significantly influence its reactivity and interaction with other molecules.

Synthesis of Organosulfur Compounds

2,2,4,4-Tetrachloro-1,3-dithietane serves as a key building block for synthesizing more complex organosulfur compounds. Its reactivity allows it to undergo various chemical transformations:

- Substitution Reactions : The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions, making it versatile for creating derivatives with different properties.

- Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones and reduced to yield thiols or other reduced sulfur compounds. These transformations are crucial for developing new materials and pharmaceuticals .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials due to its unique properties:

- Polymer Chemistry : It can be used as a precursor in the synthesis of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.

- Nanomaterials : The compound's reactivity can facilitate the formation of nanostructures that have applications in electronics and catalysis .

Biological Studies

The unique structure of this compound makes it an interesting subject for biological studies:

- Chalcogen Bonding : The presence of sulfur allows the compound to engage in chalcogen bonding interactions with biological molecules. This property is being investigated for its implications in drug design and molecular recognition processes .

- Toxicology Studies : Research into the toxicological effects of chlorinated compounds like this compound is critical for understanding environmental impacts and safety profiles for potential applications .

Case Study 1: Synthesis of Fluorinated Derivatives

A study demonstrated the successful synthesis of fluorinated derivatives from this compound through selective substitution reactions. The resulting compounds exhibited enhanced stability and reactivity compared to their non-fluorinated counterparts. This research highlights the compound's utility in developing new materials with specific desired properties .

Case Study 2: Chalcogen Bonding Interactions

Research focusing on the chalcogen bonding capabilities of this compound revealed that it forms stable complexes with various Lewis bases. This property has implications for designing new molecular sensors and catalysts that leverage these interactions for enhanced performance in chemical reactions .

化学反応の分析

Fluorination with Antimony Trifluoride

2,2,4,4-Tetrachloro-1,3-dithietane undergoes halogen exchange with antimony trifluoride (SbF₃) to produce 2,2,4,4-tetrafluoro-1,3-dithietane (C₂F₄S₂). This reaction occurs in tetramethylene sulfone solvent under nitrogen at 67°C .

The reaction mechanism involves nucleophilic displacement of chlorine atoms by fluoride ions from SbF₃. The product is isolated via distillation after purification with magnesium sulfate .

Thermal Decomposition to Thiocarbonyl Fluoride

2,2,4,4-Tetrafluoro-1,3-dithietane (generated from the fluorination reaction) thermally decomposes to produce thiocarbonyl fluoride (CF₂S) , a volatile and reactive gas. This process occurs at elevated temperatures without catalysts .

Thiocarbonyl fluoride is isolated as a low-boiling liquid (47.3–47.7°C) and requires careful handling due to its toxicity and rapid hydrolysis to hydrogen fluoride (HF) .

Key Observations

-

Reactivity Profile : The compound’s chlorine atoms are highly susceptible to substitution, enabling efficient fluorination. Its strained dithietane ring facilitates decomposition into smaller sulfur-containing fragments .

-

Safety Considerations : Reactions involving this compound require rigorous control due to the toxicity of intermediates like thiocarbonyl fluoride and HF .

Experimental protocols emphasize solvent choice (e.g., sulfolane for fluorination) and inert atmospheres to minimize side reactions . No cycloaddition reactions analogous to hexafluorothioacetone dimer have been reported for this compound.

特性

CAS番号 |

20464-23-7 |

|---|---|

分子式 |

C2Cl4S2 |

分子量 |

230 g/mol |

IUPAC名 |

2,2,4,4-tetrachloro-1,3-dithietane |

InChI |

InChI=1S/C2Cl4S2/c3-1(4)7-2(5,6)8-1 |

InChIキー |

QIULAHZFLGCCFQ-UHFFFAOYSA-N |

SMILES |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

正規SMILES |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

同義語 |

dithiophosgene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。